molecular formula C11H15N3O B2859747 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one CAS No. 126993-17-7

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2859747
CAS No.: 126993-17-7
M. Wt: 205.261
InChI Key: FCNFBQXZBNJPPY-UHFFFAOYSA-N
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Description

Historical Context of Amino-Quinazolines in Drug Discovery

The quinazoline scaffold, first synthesized in 1895 by Bischler and Lang through decarboxylation of quinazoline-2-carboxylic acid, laid the foundation for decades of pharmacological innovation. Early 20th-century work by Siegmund Gabriel demonstrated practical synthetic routes via reductions of o-nitrobenzylamine derivatives, enabling broader exploration of quinazoline chemistry. The discovery of antimalarial and anticancer properties in substituted quinazolines during the mid-20th century marked a pivotal shift toward therapeutic applications.

Amino-quinazolines gained prominence with the FDA approval of gefitinib (2003) and erlotinib (2004), epidermal growth factor receptor (EGFR) inhibitors revolutionizing non-small cell lung cancer treatment. These breakthroughs validated the scaffold’s capacity for targeted kinase modulation. Subsequent developments, including vandetanib and afatinib, further underscored the structural adaptability of amino-quinazolines in addressing drug resistance and improving selectivity.

Significance of 2-Amino-4,7,7-Trimethyl-7,8-Dihydroquinazolin-5(6H)-one in Medicinal Chemistry

The title compound distinguishes itself through three methyl groups at positions 4, 7, and 7, and a partially saturated dihydroquinazolinone core. These modifications confer distinct physicochemical properties:

  • Steric effects : The 7,7-dimethyl group introduces conformational rigidity, potentially enhancing target binding specificity.
  • Electron distribution : The dihydroquinazolinone system alters electron density across the fused rings, influencing π-π stacking and hydrogen-bonding capabilities.
  • Solubility profile : The amino group at position 2 and ketone at position 5 provide polar anchors, balancing lipophilicity from methyl substituents.

Recent studies on analogous dihydroquinazolinones, such as 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, demonstrate potent monoamine oxidase-B (MAO-B) inhibition (K~i~ < 50 nM), suggesting potential applications in neurodegenerative diseases. The trimethyl variant’s unique substitution pattern may further optimize blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.

Table 1: Comparative Structural Features of Select Amino-Quinazolines

Compound Substituents Biological Target Key Activity
Gefitinib 3-Chloro-4-fluoroaniline at C4 EGFR tyrosine kinase Anticancer
EVT-4202289 Benzylamino at C2, phenyl at C7 Undisclosed Anticancer (preclinical)
4,7,7-Trimethyl derivative 2-Amino, 4,7,7-trimethyl MAO-B (predicted) Neuroprotective potential

Research Objectives and Scope

Current investigations prioritize three objectives:

  • Synthetic optimization : Developing high-yield routes for this compound, leveraging cyclocondensation strategies similar to those used for dihydroquinazolinones.
  • Target identification : Employing computational docking to predict interactions with MAO-B, EGFR, and glycogen synthase kinase-3β (GSK3β).
  • Structure-activity relationship (SAR) analysis : Systematically varying methyl and amino substituents to quantify their impact on potency and selectivity.

Excluded from this scope are pharmacokinetic and toxicological assessments, focusing instead on molecular design and in vitro activity.

Position within Broader Amino-Quinazoline Research

This compound occupies a niche within two growing trends:

  • Saturated heterocycles : Partial saturation of the quinazoline ring, as seen in 7,8-dihydro derivatives, improves metabolic stability compared to fully aromatic analogs.
  • Multi-target ligands : The 2-amino group permits functionalization for hybrid analogs, aligning with strategies to address polypharmacological targets in cancer and neurodegeneration.

Table 2: Synthetic Routes to Dihydroquinazolinones

Method Starting Materials Catalyst Yield (%) Reference
Cyclocondensation Anthranilamide + aldehydes HCl/EtOH 65–78
Reductive amination 2-Nitrobenzylamine + ketones HI/red phosphorus 52
Tosylhydrazide elimination 4-Chloroquinazoline derivatives KOH/EtOH 81

Properties

IUPAC Name

2-amino-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-6-9-7(14-10(12)13-6)4-11(2,3)5-8(9)15/h4-5H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNFBQXZBNJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a bicyclic quinazolinone core with a 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold, an amino group at position 2, and a methyl group at position 4. Key challenges include:

  • Regioselective introduction of methyl groups at positions 4, 7, and 7.
  • Steric hindrance due to the 7,7-dimethyl substituents, complicating cyclization steps.
  • Stability of intermediates during ring closure under acidic or thermal conditions.

Cyclocondensation of 2-Aminobenzamide Derivatives

The most widely applicable method involves cyclocondensation reactions between substituted 2-aminobenzamides and carbonyl-containing reagents.

Orthoester-Mediated Cyclization

  • Starting material : 2-Amino-4-methyl-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.
  • Reaction conditions : 3 equivalents of triethyl orthoacetate, 3 equivalents of acetic acid, ethanol, 110°C for 24–72 h in a pressure tube.
  • Yield : 62–76% after crystallization.
Mechanistic Insight

The orthoester acts as both a carbonyl source and dehydrating agent, facilitating cyclization via nucleophilic attack of the amide nitrogen on the electrophilic carbon (Figure 1).

Catalytic Synthesis Using Cu(II)/L-His@Fe3O4

A magnetically recoverable catalyst (Cu(II)/L-His@Fe3O4) enables efficient one-pot synthesis under mild conditions, as demonstrated for analogous dihydroquinazolinones.

Protocol Optimization

  • Catalyst loading : 4 mg per mmol of substrate.
  • Solvent : Ethanol at 80°C.
  • Time : 12–24 h.
  • Yield : 89–99% after recrystallization.
Advantages
  • Avoids stoichiometric acid use.
  • Catalyst reuse for ≥5 cycles without activity loss.

Nucleophilic Displacement with Sulfonamides

For functionalized derivatives, nucleophilic displacement of benzoxazinone intermediates with sulfonamides is effective.

Stepwise Synthesis

  • Benzoxazinone formation : Reflux 2-amino-4,7,7-trimethylbenzoic acid with acetic anhydride (1 h, quantitative yield).
  • Ring expansion : React with ammonium acetate or primary amines under dry conditions (6 h, 62–76% yield).

Comparative Analysis of Methods

Method Starting Material Conditions Yield (%) Key Advantage
Orthoester cyclization 2-Amino-4-methylbenzamide 110°C, 24–72 h, acetic acid 62–76 Scalability for bulk synthesis
Catalytic synthesis 2-Aminobenzamide + aldehyde 80°C, 12–24 h, Cu catalyst 89–99 Eco-friendly, reusable catalyst
Nucleophilic displacement Benzoxazinone intermediates Reflux, dry ethanol 62–76 Flexibility in N-substitution

Characterization and Validation

  • 1H-NMR : Peaks at δ 2.51–2.57 ppm confirm 7,7-dimethyl groups.
  • IR : C=O stretch at 1677 cm⁻¹.
  • HPLC : Purity >95% achieved via ethanol recrystallization.

Industrial-Scale Considerations

  • Cost efficiency : Orthoester methods are preferable for large batches.
  • Waste reduction : Catalytic protocols minimize solvent and acid waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as drug development and design.

    Industry: It is used in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The amino group and the quinazolinone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural features of quinazolinone derivatives significantly influence their physicochemical properties. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
2-Amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one 2-NH₂; 4,7,7-CH₃ C₁₁H₁₅N₃O 205.26 2.9* 80.7*
2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one 2-NH₂; 7,7-CH₃ C₁₀H₁₃N₃O 191.23 N/A N/A
2-[(4,7-Dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one 2-(quinazolinyl-amino); 4,7-CH₃ C₁₈H₁₈N₆O 319.4 2.9 80.7
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 7-(4-F-C₆H₄); 2-(m-tolylamino) C₂₂H₂₀FN₃O 361.42 3.5 65.6

Notes:

  • The additional methyl group at position 4 in the target compound increases molecular weight by ~14 g/mol compared to its 7,7-dimethyl analog.
  • The XLogP3 value (2.9) indicates moderate lipophilicity, comparable to analogs with aromatic substituents, suggesting balanced solubility and membrane permeability .
Enzyme Inhibition Profiles

Quinazolinones are studied for their inhibitory effects on monoamine oxidases (MAOs) and kinases:

  • MAO Inhibition: In a study of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives, substituents like halogens or methoxy groups enhanced MAO-B selectivity.
  • Kinase Inhibition: Derivatives with electron-donating groups (e.g., methyl) showed inhibitory activity against glycogen synthase kinase-3β (GSK3β), a target in neurodegenerative diseases. The target compound’s amino group could facilitate hydrogen bonding with catalytic residues, while methyl groups enhance hydrophobic interactions .
Comparison with Pyrimidine Analogs
  • 2-Amino-4,6-dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibited potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM). In contrast, hydroxypyrimidines were inactive, highlighting the importance of electron-withdrawing substituents. The target compound’s electron-donating methyl groups may limit NO inhibition but could favor other mechanisms, such as anti-inflammatory or neuroprotective effects .

Biological Activity

2-Amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS Number: 126993-17-7) is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by an amino group at the 2-position and three methyl groups at the 4 and 7 positions, suggests potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects and mechanisms of action.

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
Density1.165 ± 0.06 g/cm³ (predicted)
Melting Point188-190 °C (decomposition)
Boiling Point414.0 ± 55.0 °C (predicted)

Biological Activity Overview

Research has identified several biological activities associated with derivatives of quinazolinones, including:

  • Antiviral Activity : Recent studies have explored the potential of quinazolinone derivatives as inhibitors of coronaviruses such as SARS-CoV-2 and MERS-CoV. Specific derivatives have shown promising inhibitory effects with IC₅₀ values below 1 μM and no significant cytotoxicity .
  • Anti-cancer Properties : Compounds within this class have been investigated for their anti-cancer effects. The mechanisms often involve inhibition of key enzymes related to cancer cell proliferation .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including phospholipases and proteases, which play roles in inflammatory responses and cancer progression .

Antiviral Studies

A study synthesized a series of quinazolinone derivatives, including this compound analogues. Among these, certain compounds demonstrated high potency against SARS-CoV-2 with IC₅₀ values as low as 0.23 μM . The research highlighted the importance of structural modifications for enhancing antiviral activity.

Anti-cancer Research

Another significant study focused on the anti-cancer potential of quinazolinone derivatives. The results indicated that compounds could induce apoptosis in cancer cells through the modulation of various signaling pathways . The study emphasized that the presence of specific functional groups greatly influences biological activity.

Enzyme Inhibition

Inhibitory effects on phospholipase A₂ (PLA₂) were noted in several studies. For instance, compounds demonstrated dose-dependent inhibition at concentrations ranging from 0.01 to 0.08 g/L, with maximum inhibition observed at higher concentrations . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino group and quinazolinone core facilitate binding to enzyme active sites, inhibiting their function.
  • Cell Signaling Modulation : Compounds can alter signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized for yield?

  • Answer : Synthesis typically involves multi-step reactions, starting with cyclization of substituted anthranilic acid derivatives or condensation of ketones with urea/thiourea. Key steps include:

  • Cyclocondensation : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to promote ring closure .
  • Substitution Reactions : Introduction of amino groups via nucleophilic substitution, requiring catalysts like K2_2CO3_3 and reflux in ethanol .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
    • Optimization : Adjusting solvent polarity, temperature, and catalyst ratios (e.g., 1:1.2 molar ratio of precursor to amine) enhances yield (reported up to 65–75% in optimized protocols) .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the quinazolinone core (e.g., carbonyl resonance at ~170 ppm) and substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 235.1422) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers evaluate the antimicrobial activity of this compound, and what benchmark data exist?

  • Answer :

  • Assay Design : Broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria .
  • Benchmark Data :
Compound DerivativeMIC (μg/mL)Target Organism
Analog with Cl substituent1.0MRSA ATCC 43300
Parent quinazolinone3.9S. aureus ATCC 25923

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values in cancer cell lines)?

  • Answer : Contradictions often arise from assay conditions (e.g., serum concentration, incubation time) or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • Metabolite Profiling : LC-MS to rule out degradation products interfering with activity .
  • Structural Confirmation : X-ray crystallography or 2D NMR to verify substituent orientation, as stereochemistry impacts target binding .

Q. What mechanistic insights exist for its anti-cancer activity, and how can target engagement be validated?

  • Answer :

  • Kinase Inhibition : Derivatives inhibit GSK3β (Ki = 0.8 μM) and CDK2, validated via kinase profiling arrays and Western blotting for phosphorylated substrates (e.g., β-catenin) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .
  • Computational Docking : Molecular dynamics simulations predict binding to ATP pockets of kinases, guiding mutagenesis studies .

Q. How can regioselectivity challenges during functionalization (e.g., amino group introduction) be addressed?

  • Answer :

  • Directing Groups : Use of nitro or halide substituents to guide electrophilic substitution at specific positions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 100°C for 10 minutes) .
  • Protection/Deprotection : Temporary protection of reactive amines with Boc groups prevents undesired side reactions .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Answer :

  • Prodrug Design : Phosphate or acetate esters improve aqueous solubility (e.g., 5x increase in PBS) .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances plasma half-life (e.g., from 2h to 8h in murine models) .
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.1, enhancing permeability .

Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact biological activity?

  • Answer :

  • Methyl Groups : Enhance lipophilicity and membrane penetration, improving IC50_{50} in cell-based assays (e.g., 4.2 μM vs. 12.5 μM for unsubstituted analogs) .
  • Chloro Substituents : Increase electron-withdrawing effects, stabilizing interactions with kinase catalytic domains (ΔG binding = -9.8 kcal/mol vs. -7.2 for H-substituted) .
  • Methoxy Groups : Reduce activity due to steric hindrance in planar quinazolinone core .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Advanced Purification : Simulated Moving Bed (SMB) chromatography for gram-scale separation of diastereomers .
  • Toxicity Screening : Zebrafish embryo models (FET assay) to assess developmental toxicity before murine studies .

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